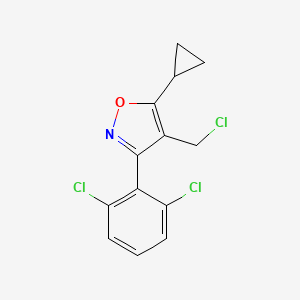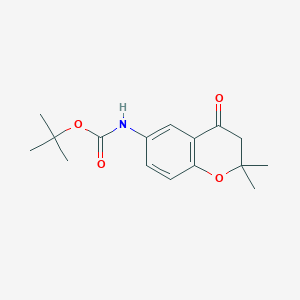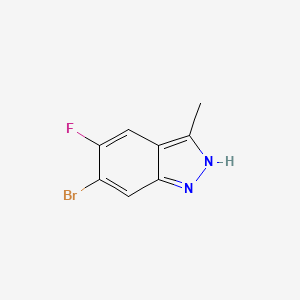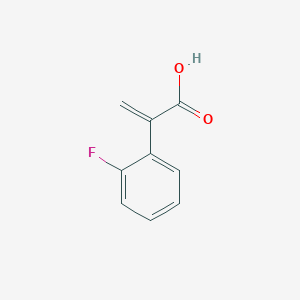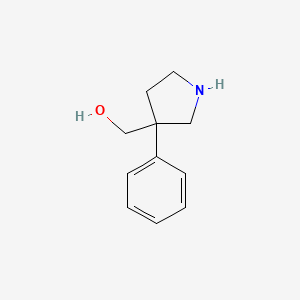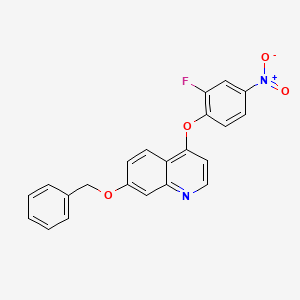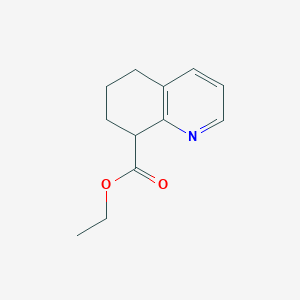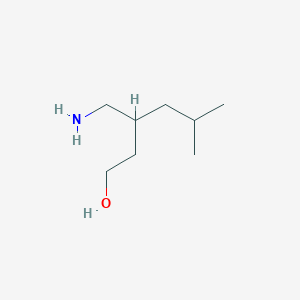
3-(Aminomethyl)-5-methylhexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5-methylhexan-1-ol is a derivative of aminomethylhexanol, a type of alcohol with a primary amine group. It is a colorless, water-soluble, and flammable liquid that is used in a variety of scientific and industrial applications. It is an important intermediate for the synthesis of active pharmaceutical ingredients, as well as a starting material for the synthesis of other compounds. 3-(Aminomethyl)-5-methylhexan-1-ol is also known as aminomethylhexanol, 3-amino-5-methylhexan-1-ol, and 3-amino-5-methylhexanol.
科学的研究の応用
Enantioselective Synthesis
A study by Burk et al. (2003) focused on the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a process crucial for creating high-purity compounds. This synthesis involved asymmetric hydrogenation and subsequent hydrogenation of the nitrile (Burk et al., 2003).
Synthesis Optimization
Mansoori et al. (2019) aimed to optimize the synthesis stages of S-pregabalin, an anticonvulsant drug. They developed a straightforward method that avoids expensive and environmentally harmful reagents, enhancing yield and reducing environmental impact (Mansoori et al., 2019).
Cobalt Complex Synthesis
Korybut-Daszkiewicz et al. (2003) explored the synthesis of cobalt(III) tetraazamacrocyclic complexes with pendant amino groups, including structures related to 3-(aminomethyl)-5-methylhexan-1-ol. This research contributes to understanding the electrochemical properties of such complexes (Korybut-Daszkiewicz et al., 2003).
Fluorescent Sensor Development
Yadav and Singh (2018) developed a fluorescent sensor for detecting aluminum ions, using compounds related to 3-(aminomethyl)-5-methylhexan-1-ol. This sensor has applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Solubility Studies
Cogoni et al. (2016) reported on the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in various solvent mixtures. Understanding solubility is crucial for developing efficient manufacturing and formulation processes (Cogoni et al., 2016).
Chemoenzymatic Process Development
Martínez et al. (2008) developed a chemoenzymatic manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid. This process emphasizes setting the stereocenter early in the synthesis and reducing organic solvent usage (Martínez et al., 2008).
Waste Valorization
Zagami et al. (2012) explored converting (S)-(+)-3-aminomethyl-5-methylhexanoic acid to (S)-(-)-3-cyano-5-methylhexanoic acid, demonstrating a method for recycling the undesired enantiomer of pregabalin (Zagami et al., 2012).
特性
IUPAC Name |
3-(aminomethyl)-5-methylhexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2)5-8(6-9)3-4-10/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHNSJBPXZDCHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCO)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-methylhexan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

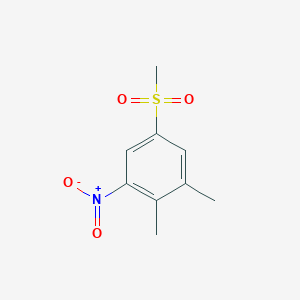
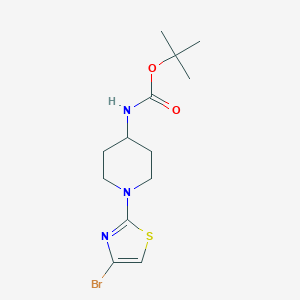
![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)
![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)
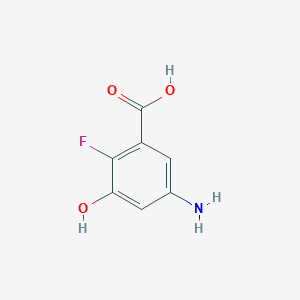
![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)
